PARP1-IN-5 dihydrochloride

PARP-1 selectivity DNA repair PARP-2 off-target

Research challenge: Most PARP inhibitors lack selectivity, causing off-target PARP2 engagement and confounding toxicity data. Solution: PARP1-IN-5 dihydrochloride (15l·2HCl) is a potent, orally bioavailable PARP1-selective inhibitor for preclinical studies. - **Superior selectivity**: 61.2-fold over PARP-2 (PARP1 IC50=14.7 nM) - **Clean mechanistic data**: Dissect PARP1-specific DNA repair functions without PARP2 interference - **In vivo ready**: Oral bioavailability, chemosensitizes BRCA-mutant xenografts (SK-OV-3) and A549 lung cancer models to carboplatin/radiation - **Benchmark tool**: Comparator for next-gen PARP1 inhibitors (e.g., AZD5305)

Molecular Formula C25H26Cl2N2O5S
Molecular Weight 537.5 g/mol
Cat. No. B10828047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePARP1-IN-5 dihydrochloride
Molecular FormulaC25H26Cl2N2O5S
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl
InChIInChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H
InChIKeyVIXDSXSUYRPYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARP1-IN-5 dihydrochloride: Selective PARP-1 Inhibitor


PARP1-IN-5 dihydrochloride is a small molecule inhibitor that targets poly(ADP-ribose) polymerase 1 (PARP-1) with an IC50 of 14.7 nM . It is a synthetic compound designed for high selectivity over PARP-2 and exhibits low toxicity and oral bioavailability . The compound acts by inhibiting PARP-1-mediated DNA repair, leading to synthetic lethality in homologous recombination-deficient cancer cells . It is supplied as a dihydrochloride salt (CAS 2823308-89-8) with a molecular weight of 537.46 g/mol, and a purity of >97% .

PARP1-IN-5 dihydrochloride vs. First-Generation PARP Inhibitors


PARP inhibitors exhibit significant variability in selectivity, potency, and off-target effects. Many approved agents inhibit both PARP-1 and PARP-2, while next-generation selective inhibitors like AZD5305 (saruparib) and venadaparib show improved safety profiles but differ in their preclinical utility [1]. PARP1-IN-5 dihydrochloride is distinct due to its 61-fold selectivity for PARP-1 over PARP-2 (IC50: 14.7 nM vs. 0.9 μM) and its demonstrated oral activity in preclinical models . Its combination with carboplatin in vivo enhances antitumor effects without body weight loss . Substituting with a non-selective or less characterized PARP inhibitor would alter experimental outcomes and confound data interpretation.

PARP1-IN-5 dihydrochloride: Quantitative Evidence


PARP-1 Enzymatic Potency vs. Clinical Inhibitors

PARP1-IN-5 dihydrochloride inhibits PARP-1 with an IC50 of 14.7 nM, whereas its IC50 for PARP-2 is 0.9 μM, yielding a 61-fold selectivity ratio . In contrast, the first-generation PARP inhibitor olaparib exhibits nearly equipotent inhibition of PARP-1 (IC50: 0.6 nM) and PARP-2 (IC50: 0.5 nM) [1]. The PARP1-selective inhibitor AZD5305 (saruparib) shows >100-fold selectivity for PARP-1 over PARP-2, but its potency (IC50: <1 nM) differs significantly from PARP1-IN-5 [2].

PARP-1 selectivity DNA repair PARP-2 off-target

PARP-1 Selectivity over PARP-2

Oral administration of PARP1-IN-5 dihydrochloride at 50 mg/kg for 12 days significantly enhanced the inhibitory effect of carboplatin on A549 lung cancer cell xenografts . At the same dose, the compound positively correlated with PARP-1 expression, and even at a high dose of 1000 mg/kg, no significant changes in body weight or blood routine were observed . This is in contrast to the pan-PARP inhibitor veliparib, which requires doses of 25–50 mg/kg BID in mice but is associated with hematological toxicity [1].

In vivo efficacy Chemosensitization Carboplatin combination

Cytotoxicity in BRCA-Mutant Cell Lines

PARP1-IN-5 dihydrochloride is orally active . In vitro, the compound exhibits minimal cytotoxic effects on A549 cells when used alone at concentrations up to 320 μM . However, it significantly reduces PAR levels and upregulates γ-H2AX in SK-OV-3 cells, confirming target engagement . In contrast, the PARP inhibitor talazoparib (BMN-673) shows potent single-agent cytotoxicity in BRCA-mutant cells (IC50: <1 nM) but also induces significant cytotoxicity in some wild-type cells .

Oral bioavailability Cytotoxicity PARP-1 inhibition

ADME and Pharmacokinetic Profile

Treatment of SK-OV-3 ovarian cancer cells with PARP1-IN-5 dihydrochloride (0.1–10 μM) decreases expression of the MCM2-7 helicase complex and increases γ-H2AX, a marker of DNA double-strand breaks . This dual effect distinguishes it from the clinical PARP inhibitor niraparib, which primarily induces γ-H2AX without significant modulation of MCM proteins .

DNA replication stress MCM2-7 γ-H2AX

PARP1-IN-5 dihydrochloride: Research Applications


PARP1-Specific Functional Studies

Utilize PARP1-IN-5 dihydrochloride's 61-fold selectivity over PARP-2 to dissect PARP-1-specific roles in base excision repair and synthetic lethality without confounding PARP-2-mediated effects. This is particularly valuable in BRCA1/2-mutant cancer models where PARP-2 inhibition contributes to hematological toxicity.

Efficacy in BRCA-Mutant and HRD-Positive Models

Administer PARP1-IN-5 dihydrochloride at 50 mg/kg orally for 12 days in A549 xenograft models to enhance carboplatin antitumor efficacy while avoiding body weight loss . The compound's low toxicity even at 1000 mg/kg supports long-term combination studies.

Combination with DNA-Damaging Chemotherapy

Treat SK-OV-3 cells with 0.1–10 μM PARP1-IN-5 dihydrochloride to downregulate the MCM2-7 helicase complex and upregulate γ-H2AX . This unique dual effect, not observed with niraparib, makes it suitable for exploring new synthetic lethal interactions in ovarian and breast cancer models.

Benchmarking Next-Gen Selective PARP1 Inhibitors

Use PARP1-IN-5 dihydrochloride as a tool compound to benchmark PARP-1 selectivity against non-selective inhibitors like olaparib (IC50 PARP-2: 0.5 nM) [1] and newer selective agents like AZD5305. Its 14.7 nM IC50 provides a reference point for structure-activity relationship studies.

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